5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Overview
Description
5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound belonging to the pyrazolo[4,3-d]pyrimidin-7-one family. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidin-7-one core with chlorine, methyl, and propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has shown potential as a bioactive molecule. It may be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antiviral, anti-inflammatory, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's structure allows it to bind to these targets, modulating their activity and leading to the desired biological or therapeutic effects.
Comparison with Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-one derivatives: These compounds share a similar core structure but may have different substituents.
Indole derivatives: While structurally different, indole derivatives also exhibit bioactive properties and are used in similar research applications.
Uniqueness: 5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This distinctiveness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-chloro-1,3-dimethyl-6-propylpyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c1-4-5-15-9(16)8-7(12-10(15)11)6(2)13-14(8)3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCNGFQQPGUHJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=NN2C)C)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.